molecular formula C7H9N5 B3047067 3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine CAS No. 1347125-04-5

3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine

Cat. No. B3047067
CAS RN: 1347125-04-5
M. Wt: 163.18
InChI Key: ACCONNWVMWWCDX-UHFFFAOYSA-N
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Description

Imidazole derivatives, such as “3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine”, are a class of compounds that have a wide range of applications in pharmaceuticals, natural products, and polymers . They are key components to functional molecules used in a variety of everyday applications .


Synthesis Analysis

The synthesis of imidazole derivatives has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . A series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst .


Molecular Structure Analysis

The molecular structure of imidazole derivatives can vary greatly depending on the specific compound. For example, a compound named “3-(1-Methyl-1H-imidazol-2-yl)phenylboronic acid” has a linear formula of C10H11O2N2B1 .


Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For instance, (1-methyl-1H-imidazol-2- yl) methanol derivatives were synthesized starting from the 2-acylimidazole and further converted into carbonyl compounds by making use of the imidazolium group as a leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary greatly depending on the specific compound. For example, a compound named “(1-Methyl-1H-imidazol-2-yl)methanamine” is a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Compounds similar to "3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine" have been synthesized and characterized through techniques such as FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These compounds have been studied for their structural properties and potential applications in various fields, including medicinal chemistry and materials science (Titi et al., 2020).

Biological Activities

  • Research has explored the biological activities of derivatives, focusing on their antitumor, antifungal, and antibacterial properties. These studies aim to identify pharmacophore sites that could lead to the development of new therapeutic agents (Titi et al., 2020).

Antimicrobial Properties

  • Pyrazole derivatives bearing the imidazole moiety have been evaluated for their antibacterial activity. These studies are crucial for developing new antimicrobial agents to combat resistant bacterial strains (Feng et al., 2018).

Safety and Hazards

Safety and hazards associated with imidazole derivatives can vary greatly depending on the specific compound. For example, a compound named “(1-Methyl-1H-imidazol-2-yl)methanamine” is classified as a combustible solid and may cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

5-(1-methylimidazol-2-yl)-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-12-3-2-9-7(12)5-4-6(8)11-10-5/h2-4H,1H3,(H3,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCONNWVMWWCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CC(=NN2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856581
Record name 5-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1347125-04-5
Record name 5-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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